SRPIN340 (N-(2-(Piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide) is a small molecule compound primarily recognized for its role as a potent and selective inhibitor of the serine/arginine-rich protein kinase (SRPK) family. [] SRPKs play a crucial role in regulating pre-mRNA splicing events, a critical step in gene expression. [] They achieve this by phosphorylating SR proteins, a family of splicing factors. [] SRPIN340 exhibits selectivity for SRPKs over other kinases, making it a valuable tool in studying SRPKs' specific functions and their involvement in various diseases. []
SRPIN340 exerts its biological effects by selectively inhibiting the kinase activity of SRPKs. [] By blocking the phosphorylation of SR proteins, SRPIN340 disrupts the finely tuned regulation of pre-mRNA splicing. [] This disruption can lead to downstream effects on gene expression, ultimately influencing cellular processes such as proliferation, apoptosis, and angiogenesis. [] The selectivity of SRPIN340 for SRPKs over other kinases makes it a valuable tool to investigate SRPK-specific functions in various biological contexts. []
Antileukemia Effects: Research has shown that SRPIN340 exhibits potent cytotoxic activity against lymphoid and myeloid leukemia cell lines. [] Treatment with SRPIN340 effectively inhibited SRPK activity, resulting in the altered phosphorylation of SR proteins and affecting the expression of genes implicated in leukemia development, such as MAP2K1, MAP2K2, VEGF, and FAS. [] Furthermore, SRPIN340 demonstrated the ability to induce both early and late apoptotic events in these leukemia cells, highlighting its potential as a therapeutic strategy for leukemia treatment. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1